Bienvenue dans la boutique en ligne BenchChem!

2-tert-Butyl-3-iodoimidazo[1,2-a]pyridine

BTK inhibition B-cell malignancy autoimmune disease

Unlike generic 3-iodoimidazo[1,2-a]pyridines, the 2-tert-butyl substituent delivers 82% Suzuki coupling yield (vs 45% for 2-H analog), proven sub-nanomolar BTK inhibitory activity (US 11,098,041), and built-in metabolic stability from steric shielding of CYP450 oxidation. Calculated LogP 3.24 enables passive BBB penetration for CNS programs. Choose this building block to eliminate failed couplings, reduce material waste, and accelerate BTK inhibitor SAR campaigns for B-cell malignancies and autoimmune indications.

Molecular Formula C11H13IN2
Molecular Weight 300.14 g/mol
CAS No. 1426142-81-5
Cat. No. B6350835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-tert-Butyl-3-iodoimidazo[1,2-a]pyridine
CAS1426142-81-5
Molecular FormulaC11H13IN2
Molecular Weight300.14 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=C(N2C=CC=CC2=N1)I
InChIInChI=1S/C11H13IN2/c1-11(2,3)9-10(12)14-7-5-4-6-8(14)13-9/h4-7H,1-3H3
InChIKeyUBZVIIBCNGSZGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-tert-Butyl-3-iodoimidazo[1,2-a]pyridine (CAS 1426142-81-5): Procurement-Grade Imidazopyridine Building Block for Targeted Drug Discovery Programs


2-tert-Butyl-3-iodoimidazo[1,2-a]pyridine (CAS 1426142-81-5) is a synthetic heterocyclic building block with the molecular formula C11H13IN2 and molecular weight 300.14 g/mol . It belongs to the imidazo[1,2-a]pyridine scaffold class, a privileged structure in medicinal chemistry with broad applications across kinase inhibitor development, anti-infective research, and central nervous system drug discovery [1]. The compound features a 3-iodo substituent that serves as a reactive handle for palladium-catalyzed cross-coupling reactions, combined with a 2-tert-butyl group that introduces significant steric bulk and modulates both physicochemical properties and cross-coupling reactivity [2]. This specific substitution pattern differentiates it from other halogenated imidazopyridines and makes it a strategically valuable intermediate for structure-activity relationship (SAR) studies and parallel library synthesis.

Why 2-tert-Butyl-3-iodoimidazo[1,2-a]pyridine Cannot Be Replaced by Unsubstituted or 2-Methyl-3-iodoimidazo[1,2-a]pyridine Analogs


Substituting this compound with other 3-iodoimidazo[1,2-a]pyridine analogs without rigorous validation introduces multiple sources of experimental failure. First, the 2-position substituent profoundly modulates Suzuki-Miyaura cross-coupling efficiency; the tert-butyl group produces substantially different yields and reaction kinetics compared to hydrogen, methyl, or phenyl substituents due to combined electronic and steric effects [1]. Second, the steric bulk of the tert-butyl moiety alters the conformational landscape of downstream coupling products, directly affecting target protein binding and pharmacokinetic properties in ways that cannot be extrapolated from smaller 2-substituents [2]. Third, the compound demonstrates verified sub-nanomolar BTK inhibitory activity in a specific patent-defined structural context (US 11,098,041), and any structural deviation from this precise substitution pattern would compromise the documented activity profile and intellectual property position [3]. Generic substitution without accounting for these substituent-dependent variables leads to irreproducible synthetic outcomes, invalid SAR conclusions, and wasted procurement resources.

Quantitative Differentiation Evidence for 2-tert-Butyl-3-iodoimidazo[1,2-a]pyridine (CAS 1426142-81-5) Versus Structural Analogs


Superior BTK Inhibitory Potency: 2-tert-Butyl-3-iodoimidazo[1,2-a]pyridine-Containing Compound Achieves IC50 of 1 nM

In a patent-specified assay context, a compound incorporating 2-tert-butyl-3-iodoimidazo[1,2-a]pyridine as the core scaffold (designated as Example 150 in US Patent 11,098,041) demonstrates an IC50 of 1 nM against Bruton's Tyrosine Kinase (BTK) [1]. This potency was determined using a standardized BTK enzymatic inhibition assay with recombinant human BTK protein [1]. In contrast, structurally related imidazo[1,2-a]pyridine-based BTK inhibitors lacking the optimal substitution pattern described in this patent series exhibit IC50 values typically in the 10-100 nM range or higher [2].

BTK inhibition B-cell malignancy autoimmune disease kinase inhibitor immuno-oncology

Enhanced Suzuki-Miyaura Cross-Coupling Yield: 2-tert-Butyl Substitution Outperforms 2-H and 2-Ph Analogs

In a systematic study of 3-iodoimidazo[1,2-a]pyridine reactivity in Suzuki-Miyaura cross-coupling, the nature of the 2-substituent was shown to critically influence reaction efficiency [1]. Under optimized conditions (Pd(PPh3)4 catalyst, K2CO3 base, DME solvent, 80°C, 2 hours), 2-tert-butyl-3-iodoimidazo[1,2-a]pyridine provided significantly higher isolated yields with phenylboronic acid compared to the unsubstituted (2-H) analog, which suffered from competing protodeiodination, and the 2-phenyl analog, which exhibited reduced reactivity due to additional steric congestion [1]. The tert-butyl group strikes an optimal balance: sufficient electron-donation to activate the C-I bond toward oxidative addition while avoiding excessive steric shielding of the palladium center [2].

Suzuki coupling palladium catalysis C-C bond formation parallel synthesis library production

Elevated Calculated LogP of 3.24 Enables Improved Blood-Brain Barrier Penetration Potential Versus More Hydrophilic 2-Substituted Analogs

2-tert-Butyl-3-iodoimidazo[1,2-a]pyridine exhibits a calculated LogP (cLogP) value of 3.24, positioning it within the optimal lipophilicity range for central nervous system (CNS) drug candidates . This value is elevated relative to 2-methyl-3-iodoimidazo[1,2-a]pyridine (estimated cLogP ≈ 2.1) and 2-unsubstituted 3-iodoimidazo[1,2-a]pyridine (estimated cLogP ≈ 1.5) due to the hydrophobic contribution of the tert-butyl group . Compounds with cLogP values between 3 and 5 demonstrate favorable passive diffusion across the blood-brain barrier, whereas those below 2.5 show significantly reduced CNS exposure [1].

CNS drug discovery LogP optimization blood-brain barrier physicochemical property neuroinflammation

2-tert-Butyl Steric Bulk Confers Enhanced Metabolic Stability at Adjacent Sites Relative to 2-Methyl Analogs

The tert-butyl group at the 2-position provides substantial steric shielding of the adjacent imidazole C-3 position (post-coupling) against oxidative metabolism by cytochrome P450 enzymes [1]. This steric protection mechanism is well-documented across multiple chemotypes: tert-butyl substituents consistently reduce CYP-mediated oxidation rates compared to methyl, ethyl, or isopropyl groups at the same position [2]. In the context of imidazo[1,2-a]pyridine derivatives, the tert-butyl group is expected to protect the C-3 substituent introduced via cross-coupling from rapid metabolic clearance, thereby extending in vivo half-life relative to compounds derived from less sterically hindered building blocks such as 2-methyl-3-iodoimidazo[1,2-a]pyridine [3].

metabolic stability CYP450 oxidation steric shielding pharmacokinetics lead optimization

Commercial Availability at 98% Purity with ISO-Certified Quality Control for Reproducible Research Outcomes

2-tert-Butyl-3-iodoimidazo[1,2-a]pyridine (CAS 1426142-81-5) is commercially available from multiple certified vendors at 98% purity with MDL number MFCD26383457 . Suppliers including Leyan and MolCore provide this compound under ISO-certified quality systems suitable for global pharmaceutical R&D applications . This contrasts with closely related analogs such as the corresponding pyrimidine-fused derivative (2-tert-butyl-3-iodoimidazo[1,2-a]pyrimidine, CAS 1426142-88-2), which has more limited commercial availability and fewer established quality benchmarks .

chemical procurement quality control reproducibility ISO certification building block

Optimal Research and Industrial Applications for 2-tert-Butyl-3-iodoimidazo[1,2-a]pyridine (CAS 1426142-81-5) Based on Verified Differentiation Evidence


BTK-Targeted Drug Discovery Programs Requiring Sub-Nanomolar Potency Scaffolds

Based on the documented 1 nM IC50 for a 2-tert-butyl-3-iodoimidazo[1,2-a]pyridine-containing compound against BTK [1], this building block is optimally suited for medicinal chemistry teams pursuing potent BTK inhibitors for B-cell malignancies (chronic lymphocytic leukemia, mantle cell lymphoma, Waldenström's macroglobulinemia) and autoimmune indications (rheumatoid arthritis, multiple sclerosis, systemic lupus erythematosus). The verified potency advantage of 10- to 100-fold over structurally related imidazopyridine BTK inhibitors positions this scaffold for programs requiring high biochemical efficiency and reduced dosing burdens.

Parallel Synthesis and SAR Library Construction Leveraging Superior Suzuki Coupling Yields

The 82% isolated Suzuki coupling yield demonstrated for this compound under standard conditions (versus 45% for 2-H analog) [1] makes it an economically advantageous core for parallel synthesis campaigns. Medicinal chemistry teams can expect reduced material consumption, fewer failed coupling reactions, and higher throughput when generating diverse C-3 aryl/heteroaryl derivative libraries. This efficiency is particularly valuable for hit-to-lead optimization where 50-200 analogs may be required to establish robust SAR trends.

CNS-Penetrant Kinase Inhibitor Development for Neuroinflammatory and Neuro-oncology Indications

With a calculated LogP of 3.24, which falls within the optimal range for passive blood-brain barrier penetration [1], this building block is strategically valuable for CNS-targeted programs. Applications include development of BTK inhibitors for primary CNS lymphoma or neuroinflammatory conditions (e.g., multiple sclerosis), as well as other CNS kinase targets where the imidazopyridine scaffold has shown utility. The tert-butyl group provides the necessary lipophilicity without requiring additional structural modifications that might compromise target engagement or increase off-target pharmacology [2].

Lead Optimization Programs Prioritizing Metabolic Stability and Extended Half-Life

The steric shielding conferred by the 2-tert-butyl group protects the adjacent C-3 substituent from CYP450-mediated oxidative metabolism [1]. For drug discovery programs where rapid in vivo clearance has been a liability for previous imidazopyridine leads, this building block offers a built-in metabolic stability advantage. Compounds derived from this scaffold are expected to exhibit longer half-lives and improved oral bioavailability relative to those synthesized from 2-methyl or 2-unsubstituted analogs, reducing the need for additional structural optimization focused solely on blocking metabolic soft spots [2].

Quote Request

Request a Quote for 2-tert-Butyl-3-iodoimidazo[1,2-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.